Beryllium hydrogen phosphate

Description

The exact mass of the compound Beryllium hydrogen phosphate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insoluble in waterslightly soluble in water. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Health Hazards -> Carcinogens. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality Beryllium hydrogen phosphate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Beryllium hydrogen phosphate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

beryllium;hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Be.H3O4P/c;1-5(2,3)4/h;(H3,1,2,3,4)/q+2;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUYHBCPJXPJTCK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Be+2].OP(=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BeHO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

35089-00-0 (Parent) | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70929198 | |

| Record name | Beryllium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.992 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble in water, Slightly soluble in water | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Crystals | |

CAS No. |

13598-15-7 | |

| Record name | Beryllium phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013598157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Beryllium hydrogen phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70929198 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BERYLLIUM HYDROGEN PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MP14L7251G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

White solid. MP: 100 °C (loses water) (decomposes). Soluble in water, acetic acid. /Beryllium phosphate trihydrate/ | |

| Record name | BERYLLIUM PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/348 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Beryllium hydrogen phosphate chemical formula and structure

An In-depth Technical Guide to Beryllium Hydrogen Phosphate: Structure, Synthesis, and Safety

Authored by a Senior Application Scientist

Foreword: Beryllium hydrogen phosphate (BeHPO₄) is a compound that, while not commercially prominent, offers a compelling case study in the coordination chemistry of light elements and presents significant toxicological considerations. For researchers, particularly in materials science and drug development where novel chemical entities are constantly evaluated, a thorough understanding of such compounds is paramount. This guide synthesizes the available chemical data for BeHPO₄ and places it within the critical context of its extreme toxicity, providing a framework for its safe handling and study.

Chemical Identity and Nomenclature

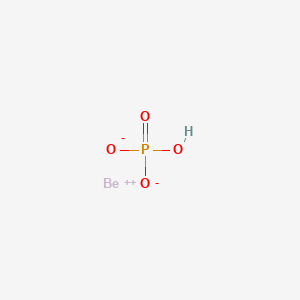

Beryllium hydrogen phosphate is an inorganic compound and an acid salt. It consists of a beryllium cation (Be²⁺) and a hydrogen phosphate anion (HPO₄²⁻).

| Identifier | Value | Source |

| Chemical Formula | BeHPO₄ | [1][2] |

| IUPAC Name | Beryllium hydrogen phosphate | [3] |

| CAS Number | 13598-15-7 | [2][3][4] |

| Molecular Weight | ~104.99 g/mol | [3][5] |

| Synonyms | Phosphoric acid, beryllium salt (1:1), Beryllium phosphate (BeHPO₄) | [3][4][6][7] |

Molecular Structure and Bonding Characteristics

A definitive, publicly available crystal structure for simple, anhydrous beryllium hydrogen phosphate (BeHPO₄) is not well-documented, which is common for many simple inorganic phosphates that tend to form amorphous or poorly crystalline polymeric solids. However, we can infer its structural characteristics from related compounds and theoretical studies.

Ionic and Polymeric Nature

In its solid state, BeHPO₄ is best described as a polymeric network. The structure is dominated by ionic bonds between the Be²⁺ cations and the HPO₄²⁻ anions. The beryllium ion, due to its small size and high charge density, strongly polarizes the electron cloud of the phosphate anion.

Coordination Environment

Based on the known chemistry of beryllium and phosphates, the beryllium atom is expected to be tetrahedrally coordinated to four oxygen atoms from different phosphate groups. Similarly, the phosphorus atom is at the center of a phosphate tetrahedron. These tetrahedra link together, sharing oxygen corners, to form a complex three-dimensional framework. The presence of the hydrogen atom on one of the oxygen atoms in each phosphate unit introduces hydrogen bonding as a significant force, influencing the overall packing of the structure.

While a precise crystal structure for BeHPO₄ is elusive, research on more complex, templated beryllophosphate compounds reveals how these fundamental building blocks organize. For instance, hydrothermal synthesis has produced low-dimensional beryllium phosphates with unique chained or layered structures built from alternating BeO₄ and HPO₄ tetrahedra.[8] These examples underscore the tendency of beryllium and phosphate to form extended, linked tetrahedral networks.

Theoretical Insights into Bonding

Computational studies provide further insight into the electronic nature of the Be-O bond in compounds like BeHPO₄. Density functional theory (DFT) calculations suggest that the beryllium center in BeHPO₄ acts as a strong Lewis acid. This high electrophilicity allows it to form donor-acceptor complexes, even with weakly interacting species like noble gases, indicating a significant capacity for coordination.[9] The bonding is primarily a σ-donation from the ligand (e.g., an oxygen atom) into an empty orbital on the beryllium atom.[9]

Caption: Ionic interaction between Be²⁺ and the HPO₄²⁻ anion.

Synthesis and Safe Handling Protocols

Beryllium hydrogen phosphate is not produced commercially on a large scale but can be synthesized in a laboratory setting.[3] Causality behind experimental choices: The choice of aqueous routes is dictated by the availability of soluble precursors. The synthesis protocol must be designed as a self-validating system, where every step prioritizes containment to prevent operator exposure due to the extreme toxicity of all beryllium compounds.

Laboratory Synthesis Method

A common laboratory preparation involves the reaction of a soluble beryllium salt with a soluble hydrogen phosphate salt.[3]

Principle: Precipitation reaction based on the low aqueous solubility of beryllium hydrogen phosphate. BeCl₂(aq) + Na₂HPO₄(aq) → BeHPO₄(s) + 2 NaCl(aq)

Experimental Protocol: WARNING: All operations involving beryllium compounds must be conducted within a certified fume hood or glovebox by trained personnel wearing appropriate Personal Protective Equipment (PPE), including a respirator, lab coat, and double gloves.

-

Preparation of Reagents:

-

Prepare a 0.1 M solution of beryllium chloride (BeCl₂) in deionized water.

-

Prepare a 0.1 M solution of disodium hydrogen phosphate (Na₂HPO₄) in deionized water.

-

Rationale: Using dilute solutions allows for better control over the precipitation process, leading to a more uniform product.

-

-

Precipitation:

-

Slowly add the beryllium chloride solution dropwise to the constantly stirring disodium hydrogen phosphate solution at room temperature.

-

A white precipitate of beryllium hydrogen phosphate will form immediately.

-

Rationale: Slow, dropwise addition prevents the formation of large, amorphous agglomerates and promotes the growth of more uniform particles.

-

-

Isolation and Purification:

-

Age the resulting suspension by stirring for 1-2 hours to ensure the reaction goes to completion.

-

Separate the precipitate from the supernatant by centrifugation or vacuum filtration. All filtration equipment must be contained within the ventilated enclosure.

-

Wash the collected solid three times with deionized water to remove soluble byproducts (e.g., NaCl).

-

Wash the solid once with ethanol to aid in drying.

-

-

Drying:

-

Dry the final product in a vacuum oven at a low temperature (e.g., 60-80 °C) to avoid dehydration of any potential hydrate forms.

-

The final product is a fine white powder.

-

-

Decontamination:

-

All glassware and equipment must be thoroughly decontaminated. Surfaces should be wet-wiped to prevent dust generation. All waste (solid and liquid) is hazardous and must be disposed of according to institutional and federal regulations for toxic heavy metal waste.

-

Caption: Workflow for the laboratory synthesis of BeHPO₄.

Physicochemical Properties

The physical and chemical properties of beryllium hydrogen phosphate are sparsely reported, consistent with its limited application.

| Property | Value / Description | Source(s) |

| Appearance | White crystalline solid | [3][6] |

| Solubility | Generally reported as insoluble or poorly soluble in water. A trihydrate form is noted to be soluble in water and acetic acid. | [3][6][10][11] |

| Melting Point | Decomposes on heating. A trihydrate form is reported to lose one water molecule at 100 °C before decomposing. | [3][10] |

| Thermal Stability | When heated to decomposition, it emits highly toxic fumes of beryllium oxide (BeO) and phosphorus oxides (PₓOᵧ). | [10] |

Toxicology and Biological Impact: A Critical Concern

The primary determinant for the handling and application of any beryllium compound is its severe toxicity. The hazards associated with beryllium hydrogen phosphate stem from the toxicological properties of the beryllium ion.[3]

Mechanism of Toxicity

Exposure to beryllium, primarily through inhalation of dust or fumes, can lead to a cell-mediated Type IV hypersensitivity reaction in genetically susceptible individuals.[12] This process involves:

-

Exposure: Inhalation or skin contact with beryllium particles.[13][14]

-

Sensitization: Beryllium acts as a hapten, binding to proteins in the body. The immune system's T-cells recognize this beryllium-protein complex as foreign, leading to the activation and proliferation of beryllium-specific CD4+ T-cells. This stage, known as beryllium sensitization, may be asymptomatic.[12][14]

-

Chronic Beryllium Disease (CBD): In sensitized individuals, continued exposure can lead to an inflammatory response in the lungs. This results in the formation of granulomas (collections of immune cells), which can lead to lung scarring (fibrosis) and impaired lung function.[14][15] CBD is a progressive and incurable disease.[13]

Health Effects

-

Chronic Beryllium Disease (CBD or Berylliosis): A debilitating and potentially fatal lung disease characterized by shortness of breath, coughing, fatigue, and weight loss.[13][14]

-

Acute Beryllium Disease: A rapid-onset chemical pneumonitis resulting from exposure to high concentrations of airborne beryllium. It has become rare due to modern occupational safety standards.[12][14]

-

Lung Cancer: Beryllium and its compounds are classified as known human carcinogens (Group 1) by the International Agency for Research on Cancer (IARC) and the National Toxicology Program (NTP).[13][14][15]

-

Skin Effects: Dermal contact can lead to allergic contact dermatitis. If beryllium particles enter a cut or abrasion, they can cause non-healing skin ulcers and granulomas.[12][13]

Caption: Pathological progression from beryllium exposure to CBD.

Occupational Exposure Limits

Regulatory bodies like the Occupational Safety and Health Administration (OSHA) have set stringent limits to protect workers.

| Agency | Limit | Description |

| OSHA | 0.2 µg/m³ | Permissible Exposure Limit (PEL) as an 8-hour time-weighted average (TWA) |

| OSHA | 2.0 µg/m³ | Short-Term Exposure Limit (STEL) over a 15-minute period |

Applications and Relevance

The extreme toxicity of beryllium compounds severely restricts their use.

-

Primary Role: Beryllium hydrogen phosphate has no significant commercial applications. Its relevance is primarily as a laboratory chemical for research purposes and as an occasional intermediate in the production of beryllium metal or beryllium oxide.[3]

-

Contextual Applications of Beryllium: The broader interest in beryllium chemistry is driven by the unique properties of beryllium metal and its alloys, which are lightweight, strong, and have high thermal conductivity. These properties make them valuable in specialized fields such as aerospace, defense, nuclear reactors (as reflectors or moderators), and high-performance electronics.[3][16] The handling of intermediates like BeHPO₄ is a necessary part of this industrial ecosystem.

Conclusion

Beryllium hydrogen phosphate, BeHPO₄, is a simple inorganic compound whose study is dominated by the profound toxicological properties of the beryllium element. While its structure follows the general principles of inorganic polymer chemistry with linked BeO₄ and PO₄ tetrahedra, its practical handling is a matter of rigorous safety and containment. For the intended audience of researchers and drug development professionals, BeHPO₄ serves as a stark reminder that a compound's potential utility can never be divorced from its biological hazard. Any experimental work must be predicated on a deep understanding of its toxicity and the implementation of uncompromising safety protocols to prevent exposure.

References

-

Brainly.in. (2025, February 27). Formation of formula of berilium hydrogen phosphate. [Link]

-

National Center for Biotechnology Information. (n.d.). Beryllium Toxicity - StatPearls. NCBI Bookshelf. [Link]

-

Global Substance Registration System. (n.d.). BERYLLIUM HYDROGEN PHOSPHATE. [Link]

-

Wikidata. (n.d.). beryllium hydrogen phosphate. [Link]

-

Cashins & Associates. (2019, November 7). Beryllium in the Workplace: Adverse Health Effects. [Link]

-

PubMed. (2006, April 17). Syntheses and structures of two low-dimensional beryllium phosphate compounds: [C5H14N2]2[Be3(HPO4)5].H2O and [C6H18N2]0.5[Be2(PO4)(HPO4)OH].0.5H2O. [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). (2023, September 20). Beryllium | ToxFAQs™. Centers for Disease Control and Prevention. [Link]

-

U.S. Environmental Protection Agency (EPA). (n.d.). Beryllium Compounds. [Link]

-

Occupational Safety and Health Administration (OSHA). (n.d.). Beryllium - Health Effects. [Link]

-

PubChem. (n.d.). Phosphoric acid, beryllium salt (1:1). National Center for Biotechnology Information. [Link]

-

LookChem. (n.d.). BERYLLIUM PHOSPHATE 13598-15-7 wiki. [Link]

-

EnvironmentalChemistry.com. (n.d.). Chemical Database: Beryllium hydrogen phosphate (1:1). [Link]

-

American Elements. (n.d.). Beryllium Phosphate. [Link]

-

Molar Mass Calculator. (n.d.). Be3(PO4)2 (Beryllium phosphate) molar mass. [Link]

-

Haz-Map. (n.d.). Beryllium phosphate - Hazardous Agents. [Link]

-

Royal Society of Chemistry. (1993). Synthesis and Crystal Structure of a Novel Beryllium Phosphate Open-framework Structure. [Link]

-

PubChem. (n.d.). Beryllium bis(hypophosphite). National Center for Biotechnology Information. [Link]

-

Wikipedia. (n.d.). Beryllium. [Link]

-

iChemical. (n.d.). beryllium hydrogen phosphate, CAS No. 35089-00-0. [Link]

-

Royal Society of Chemistry. (2015). Noble gas bound beryllium chromate and beryllium hydrogen phosphate: a comparison with noble gas bound beryllium oxide. [Link]

-

PubChem. (n.d.). Caesium beryllium phosphate. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Crystal structure of BPO4. [Link]

Sources

- 1. brainly.in [brainly.in]

- 2. beryllium hydrogen phosphate - Wikidata [wikidata.org]

- 3. Phosphoric acid, beryllium salt (1:1) | BeHO4P | CID 26127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Chemical Database: Beryllium hydrogen phosphate (1:1) (EnvironmentalChemistry.com) [environmentalchemistry.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. Beryllium phosphate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. Syntheses and structures of two low-dimensional beryllium phosphate compounds: [C5H14N2]2[Be3(HPO4)5].H2O and [C6H18N2]0.5[Be2(PO4)(HPO4)OH].0.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Noble gas bound beryllium chromate and beryllium hydrogen phosphate: a comparison with noble gas bound beryllium oxide - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. echemi.com [echemi.com]

- 11. 13598-15-7 CAS MSDS (BERYLLIUM PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 12. Beryllium Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Beryllium in the Workplace: Adverse Health Effects [cashins.com]

- 14. Beryllium - Health Effects | Occupational Safety and Health Administration [osha.gov]

- 15. Beryllium | ToxFAQs™ | ATSDR [wwwn.cdc.gov]

- 16. americanelements.com [americanelements.com]

An In-depth Technical Guide to the Physical and Chemical Properties of Beryllium Hydrogen Phosphate

Executive Summary

Beryllium hydrogen phosphate (BeHPO₄) is an inorganic compound that, while not extensively used commercially, presents significant interest from a chemical and toxicological standpoint. This guide provides a comprehensive overview of its physical and chemical properties, synthesis methodologies, and analytical characterization techniques. A critical examination of its toxicological profile is included, with a particular focus on its implications for researchers, scientists, and drug development professionals. The inherent toxicity of beryllium and its compounds, which curtails their direct application in pharmaceuticals, is a central theme, with an exploration of its enzymatic inhibitory effects serving as a pertinent case study for the target audience. This document is intended to be a thorough resource, grounding its claims in established scientific literature and providing detailed protocols and data for practical application in a research setting.

Molecular Structure and Identification

Beryllium hydrogen phosphate is an ionic compound formed between the beryllium cation (Be²⁺) and the hydrogen phosphate anion (HPO₄²⁻).

Chemical Formula and Molecular Weight

The chemical formula for beryllium hydrogen phosphate is BeHPO₄ .[1][2] Its molecular weight is approximately 104.99 g/mol .[1][2]

Structural Representation

The structure of beryllium hydrogen phosphate involves a tetrahedral coordination of oxygen atoms around both the beryllium and phosphorus atoms. The hydrogen atom is covalently bonded to one of the oxygen atoms in the phosphate group.

Caption: Figure 2: Workflow for the precipitation synthesis of BeHPO₄.

Hydrothermal Synthesis

Hydrothermal synthesis is a powerful technique for producing highly crystalline materials. For beryllium phosphates, this method can yield various open-framework structures, depending on the reaction conditions and the use of structure-directing agents (templates). [1][3][4] Experimental Protocol: Hydrothermal Synthesis of an Organically Templated Beryllium Phosphate

This protocol is adapted from literature on the synthesis of related beryllophosphate molecular sieves and serves as a representative example. [1][4]

-

Precursor Mixture Preparation:

-

In a Teflon-lined stainless steel autoclave, combine beryllium hydroxide (Be(OH)₂), phosphoric acid (H₃PO₄), and an organic amine as a template (e.g., triethylene tetramine).

-

Add deionized water to form a gel or solution with a specific molar ratio of reactants.

-

-

Hydrothermal Reaction:

-

Seal the autoclave and heat it to a temperature between 150 °C and 200 °C for a period of 24 to 72 hours.

-

The autogenous pressure developed at this temperature facilitates the crystallization process.

-

-

Product Recovery and Purification:

-

After the reaction, cool the autoclave to room temperature.

-

Filter the solid product, wash it with deionized water and ethanol, and dry it at a moderate temperature.

-

-

Template Removal (Optional):

-

To obtain the porous framework, the organic template can be removed by calcination at high temperatures (e.g., 400-600 °C) in an inert atmosphere or air.

-

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, structure, and thermal properties of synthesized beryllium hydrogen phosphate.

X-ray Diffraction (XRD)

XRD is the primary technique for determining the crystal structure and phase purity of beryllium hydrogen phosphate. Powder XRD can be used for routine phase identification, while single-crystal XRD provides detailed structural information, including bond lengths and angles. [5][6]

Spectroscopic Techniques

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are used to identify the functional groups present in the compound. The characteristic vibrations of the P-O and O-H bonds in the HPO₄²⁻ anion can be observed. [7][8]* Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P and ⁹Be NMR can provide valuable information about the local chemical environment of the phosphorus and beryllium atoms in the solid state. [9][10][11]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for studying the thermal stability and decomposition of beryllium hydrogen phosphate. TGA measures the change in mass as a function of temperature, which can be used to determine the water of hydration and the decomposition temperature. [12][13]DSC measures the heat flow associated with thermal transitions, such as dehydration and decomposition. [12][13]

Caption: Figure 3: Analytical workflow for beryllium hydrogen phosphate.

Applications and Toxicological Implications

Limited Industrial Applications

Unlike some other phosphates, beryllium hydrogen phosphate has very limited direct industrial applications. Most beryllium compounds are primarily used as intermediates in the production of beryllium metal and alloys or in specialized applications like ceramics. [14]Beryllium and its alloys are valued in the aerospace, defense, and electronics industries for their unique combination of low density, high strength, and excellent thermal conductivity. [15][16]

Relevance to Drug Development: A Toxicological Perspective

Direct applications of beryllium compounds in drug development are virtually nonexistent due to their severe toxicity. However, understanding the biochemical interactions of beryllium is highly relevant for toxicologists and drug development professionals, particularly in the context of off-target effects and enzyme inhibition.

-

Enzyme Inhibition: Beryllium has been shown to be a potent inhibitor of certain enzymes, particularly those involved in phosphate metabolism. For example, beryllium sulfate inhibits alkaline phosphatase and phosphoglucomutase at very low concentrations. [3][17]More recently, beryllium has been identified as a highly potent inhibitor of glycogen synthase kinase 3β (GSK-3β), being approximately 1,000-fold more potent than lithium, a well-known GSK-3β inhibitor. [18]This highlights the potential for beryllium to disrupt critical signaling pathways at micromolar concentrations.

Caption: Figure 4: Beryllium's inhibitory effect on GSK-3β signaling.

Toxicology and Safety

Beryllium and its compounds are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC), meaning they are carcinogenic to humans. [19]The primary route of exposure leading to toxicity is inhalation.

-

Chronic Beryllium Disease (CBD): The most significant health risk associated with beryllium exposure is CBD, a granulomatous lung disease. It is a cell-mediated immune response to beryllium particles lodged in the lungs, leading to the formation of granulomas and progressive lung scarring.

-

Acute Beryllium Disease (ABD): This is a less common, acute chemical pneumonitis that can result from exposure to high concentrations of soluble beryllium compounds.

-

Skin Sensitization: Dermal contact with beryllium compounds can lead to sensitization and contact dermatitis.

Due to these severe health risks, stringent safety precautions are mandatory when handling beryllium hydrogen phosphate or any other beryllium-containing material. This includes the use of appropriate personal protective equipment (PPE), such as respirators and gloves, and working in a well-ventilated area, preferably within a fume hood or glove box.

Conclusion

Beryllium hydrogen phosphate, while not a commercially prominent chemical, serves as an important subject of study for understanding the fundamental chemistry and toxicology of beryllium. Its synthesis via precipitation or hydrothermal methods is well-established, and a range of analytical techniques can be employed for its thorough characterization. The profound toxicity of beryllium, particularly its carcinogenicity and its ability to cause Chronic Beryllium Disease, precludes its use in drug development. However, its potent inhibitory effects on key enzymes like GSK-3β provide valuable insights for toxicological studies and underscore the importance of understanding the biochemical mechanisms of metal toxicity. Researchers and professionals in all fields must approach the handling of this and all beryllium compounds with the utmost caution and adherence to strict safety protocols.

References

-

Aldridge, W. N. (1950). The inhibition of enzymes by beryllium. The Biochemical journal, 46(4), 482–490. [Link]

-

Aldridge, W. N., & Barnes, J. M. (1952). The inhibition of enzymes by beryllium. British journal of experimental pathology, 33(4), 375–384. [Link]

-

Kovacic, P., & Somanathan, R. (2010). Beryllium is an inhibitor of cellular GSK-3β that is 1,000-fold more potent than lithium. Medical hypotheses, 75(1), 35-36. [Link]

-

Global Substance Registration System. BERYLLIUM HYDROGEN PHOSPHATE. [Link]

-

IARC. (1993). Beryllium and Beryllium Compounds. In Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 58). IARC. [Link]

-

PubChem. (n.d.). Beryllium hydrogen phosphate. National Center for Biotechnology Information. [Link]

-

Zhang, H., Chen, M., Shi, Z., Bu, X., Zhou, Y., Xu, X., & Zhao, D. (2001). Hydrothermal Synthesis of New Pure Beryllophosphate Molecular Sieve Phases from Concentrated Amines. Chemistry of Materials, 13(6), 2042-2048. [Link]

-

Bu, X., Gier, T. E., & Stucky, G. D. (1998). Hydrothermal synthesis and low temperature crystal structure of an ammonium beryllophosphate with the merlinoite topology. Microporous and Mesoporous Materials, 26(1-3), 61-66. [Link]

-

American Elements. (n.d.). Beryllium Phosphate. [Link]

-

Buchner, M. R., Müller, M., & Rudel, S. S. (2017). Beryllium Phosphine Complexes: Synthesis, Properties, and Reactivity of (PMe3)2BeCl2 and (Ph2PC3H6PPh2)BeCl2. Angewandte Chemie International Edition, 56(4), 1130-1134. [Link]

-

Alderighi, L., Gans, P., Midollini, S., & Vacca, A. (2008). Beryllium binding to adenosine 5′-phosphates in aqueous solution at 25°C. Journal of Coordination Chemistry, 61(1), 13-20. [Link]

-

Fu, W., Wang, L., Feng, S., & Bu, X. (2004). Hydrothermal Synthesis of New Organically Templated Beryllium Phosphite and Phosphate with 3,4-connected Networks. Inorganic Chemistry, 43(18), 5565-5567. [Link]

-

Hausner, H. H. (1966). Beryllium—Technology and Applications. Journal of the Franklin Institute, 282(4), 241-248. [Link]

-

Panja, S., & Bandyopadhyay, A. (2017). Noble gas bound beryllium chromate and beryllium hydrogen phosphate: a comparison with noble gas bound beryllium oxide. Physical Chemistry Chemical Physics, 19(27), 17858-17867. [Link]

-

Chemistry LibreTexts. (2022, August 28). Thermal Analysis. [Link]

-

Slideshare. (n.d.). TGA and DSC ppt. [Link]

-

Bakhmutov, V. I. (2023). On phosphorus chemical shift anisotropy in metal (IV) phosphates and phosphonates: A 31P NMR experimental study. Magnetic Resonance in Chemistry, 61(1), 3-10. [Link]

-

Aures, R., & Widdra, W. (2015). Solid State NMR: A Powerful Tool for the Characterization of Borophosphate Glasses. Materials, 8(8), 5347-5369. [Link]

- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.

-

Looker, D. L., Lumsdon, J. B., & Skipper, N. T. (2002). Phosphato complexes of beryllium(II): A 31P and 9Be nuclear magnetic resonance study. Journal of the Chemical Society, Dalton Transactions, (13), 2576-2580. [Link]

- Google Patents. (n.d.). US3567642A - Hydrothermal process for growing crystals having the structure of beryl in an alkaline halide medium.

-

Kitagawa, S., & Uemura, K. (2005). Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers. Chemical Society Reviews, 34(2), 109-119. [Link]

-

Bleam, W. F., Pfeffer, P. E., & Goldberg, S. (1991). A 31P Solid-state Nuclear Magnetic Resonance Study of Phosphate Adsorption at the Boehmite/Aqueous Solution Interface. Soil Science Society of America Journal, 55(5), 1303-1309. [Link]

-

IARC. (2012). Beryllium and Beryllium Compounds. In Arsenic, Metals, Fibres, and Dusts (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 100C). IARC. [Link]

-

Solubility of Things. (n.d.). Ksp solubility constant for common salts. [Link]

-

ORNL Neutron Sciences. (2016, August 8). Single Crystal Diffraction: The Definitive Structural Technique [Presentation]. [Link]

-

Gutzmann, A., Penn, A., & Wölfel, A. (2020). X-ray diffraction using focused-ion-beam-prepared single crystals. IUCrJ, 7(Pt 5), 896–904. [Link]

-

Slideshare. (n.d.). DSC & TGA. [Link]

-

Toyama, T., & Kaneno, M. (2015). Hydrothermal Synthesis of .BETA.-Tricalcium Phosphate from Amorphous Calcium Phosphate. Journal of the Ceramic Society of Japan, 123(1435), 213-217. [Link]

-

Aue, W. P., Roufosse, A., Glimcher, M. J., & Griffin, R. G. (1984). Solid-state phosphorus-31 nuclear magnetic resonance studies of synthetic solid phases of calcium phosphate: potential models of bone mineral. Biochemistry, 23(25), 6110-6114. [Link]

-

TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

Pulstec USA. (2023, October 25). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. [Link]

Sources

- 1. Hydrothermal Synthesis of New Pure Beryllophosphate Molecular Sieve Phases from Concentrated Amines | Semantic Scholar [semanticscholar.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. The inhibition of enzymes by beryllium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. home.csulb.edu [home.csulb.edu]

- 5. Single-crystal X-ray diffraction studies on structural transformations of porous coordination polymers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 6. pulstec.net [pulstec.net]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. X-ray diffraction using focused-ion-beam-prepared single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. osti.gov [osti.gov]

- 11. ars.usda.gov [ars.usda.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. TGA and DSC ppt | PPTX [slideshare.net]

- 14. Phosphoric acid, beryllium salt (1:1) | BeHO4P | CID 26127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. BERYLLIUM AND BERYLLIUM COMPOUNDS - Arsenic, Metals, Fibres and Dusts - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. americanelements.com [americanelements.com]

- 17. The inhibition of enzymes by beryllium - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Beryllium is an inhibitor of cellular GSK-3β that is 1,000-fold more potent than lithium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Beryllium and Beryllium Compounds - Beryllium, Cadmium, Mercury, and Exposures in the Glass Manufacturing Industry - NCBI Bookshelf [ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Beryllium Hydrogen Phosphate from Beryllium Hydroxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for qualified researchers and scientists with experience in handling hazardous materials. Beryllium compounds are highly toxic and carcinogenic.[1][2][3] All procedures involving beryllium must be conducted in a designated controlled area with appropriate personal protective equipment (PPE) and engineering controls, such as a certified chemical fume hood or glovebox, to prevent inhalation and skin contact.[1][2][4][5][6] Users must be fully trained in the health risks associated with beryllium and adhere to all institutional and governmental safety regulations.[1][2]

Introduction: The Chemistry and Utility of Beryllium Phosphates

Beryllium (Be), a lightweight alkaline earth metal, forms a variety of inorganic compounds with unique properties.[7][8] Among these, beryllium phosphates are of interest for their potential applications in ceramics, specialty glasses, and as catalysts. Beryllium hydrogen phosphate (BeHPO₄) is a key member of this family.[9][10] This guide provides a detailed examination of the synthesis of beryllium hydrogen phosphate from the reaction of beryllium hydroxide (Be(OH)₂) with phosphoric acid (H₃PO₄).

The synthesis is a classic acid-base neutralization reaction, yielding beryllium hydrogen phosphate and water. While the reaction appears straightforward, the control of stoichiometry, reaction conditions, and purification are critical to obtaining a pure product. This guide will delve into the theoretical underpinnings of the synthesis, provide a detailed experimental protocol, and outline methods for the characterization of the final product.

Theoretical Framework and Reaction Stoichiometry

The synthesis of beryllium hydrogen phosphate from beryllium hydroxide and phosphoric acid is a neutralization reaction. The balanced chemical equation for this reaction is:

Be(OH)₂ + H₃PO₄ → BeHPO₄ + 2H₂O

This equation indicates a 1:1 molar ratio between beryllium hydroxide and phosphoric acid. Understanding this stoichiometry is fundamental to ensuring a complete reaction and minimizing impurities in the final product. An excess of either reactant can lead to contamination of the beryllium hydrogen phosphate.

The reaction proceeds by the protonation of the hydroxide ions from beryllium hydroxide by the protons from phosphoric acid, leading to the formation of water. The beryllium cation (Be²⁺) and the hydrogen phosphate anion (HPO₄²⁻) then combine to form the beryllium hydrogen phosphate salt.

Experimental Workflow for Synthesis

The following diagram outlines the key steps in the synthesis of beryllium hydrogen phosphate from beryllium hydroxide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. cdc.gov [cdc.gov]

- 3. americanelements.com [americanelements.com]

- 4. ehs.mit.edu [ehs.mit.edu]

- 5. dndkm.org [dndkm.org]

- 6. dla.mil [dla.mil]

- 7. Beryllium - Wikipedia [en.wikipedia.org]

- 8. CHEMICAL AND PHYSICAL INFORMATION - Toxicological Profile for Beryllium - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Beryllium phosphate - Hazardous Agents | Haz-Map [haz-map.com]

An In-depth Technical Guide to the Solubility of Beryllium Hydrogen Phosphate in Water and Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of Beryllium Hydrogen Phosphate (BeHPO₄). It navigates the complexities of its aqueous behavior, which is dominated by the hydrolysis of the beryllium cation and the pH-dependent speciation of the phosphate anion. We address the conflicting reports in the literature regarding its water solubility by critically examining the distinction between its anhydrous and hydrated forms. Furthermore, this guide establishes a theoretical framework for predicting its solubility in a range of organic solvents, grounded in the principles of solute-solvent interactions. A detailed, safety-oriented experimental protocol for the empirical determination of its solubility is provided, intended to serve as a self-validating system for researchers. This work is designed to equip scientists and drug development professionals with the foundational knowledge and practical methodologies required to work with this compound effectively and safely.

Introduction to Beryllium Hydrogen Phosphate (BeHPO₄)

Beryllium hydrogen phosphate, with the chemical formula BeHPO₄, is an inorganic salt of beryllium.[1][2][3] Like all beryllium-containing compounds, it is subject to stringent safety protocols due to its established toxicity and carcinogenicity.[4][5] Inhalation or ingestion of beryllium compounds can lead to Chronic Beryllium Disease (CBD), a serious pulmonary condition.[6][7] Therefore, all handling must be conducted within a certified fume hood or glove box with appropriate personal protective equipment (PPE), including respiratory protection.[8][9]

A critical point of ambiguity in the existing literature is the solubility of BeHPO₄, with sources variously describing it as "insoluble" or "poorly soluble," while its trihydrate form is reported to be "soluble in water and acetic acid."[1][10][11][12] This guide will dissect the physicochemical underpinnings of this discrepancy.

Table 1: Physical and Chemical Properties of Beryllium Hydrogen Phosphate

| Property | Value / Description | Source(s) |

| Chemical Formula | BeHPO₄ | [1][2] |

| Molar Mass | ~104.99 g/mol | [1][11] |

| Appearance | Crystalline solid | [1][10] |

| CAS Number | 13598-15-7 | [1][10][11] |

| Aqueous Solubility (Anhydrous) | Insoluble / Poorly Soluble | [1][10][12] |

| Aqueous Solubility (Trihydrate) | Soluble in water and acetic acid | [1][11] |

Aqueous Solubility Profile

The solubility of BeHPO₄ in water is not a simple dissolution process. It is governed by a complex interplay of the hydrolysis of the aquated beryllium ion and the protonation equilibria of the hydrogen phosphate anion.

The Dominant Role of Beryllium Hydrolysis and pH

Upon dissolution in water, the small, highly charged beryllium ion (Be²⁺) strongly coordinates with four water molecules to form the tetraaquaberyllium(II) ion, [Be(H₂O)₄]²⁺.[6][13] The high charge density of the Be²⁺ ion polarizes the O-H bonds of the coordinated water molecules, making the complex a Brønsted acid.[14][15] This hydrolysis reaction releases protons (H⁺), significantly lowering the pH of the solution.[6][15]

The primary hydrolysis reaction is: [Be(H₂O)₄]²⁺ + H₂O ⇌ [Be(H₂O)₃(OH)]⁺ + H₃O⁺

This process can continue, leading to the formation of polynuclear hydroxo-bridged species, most notably the trimer [Be₃(OH)₃(H₂O)₆]³⁺, which is a very stable product.[6][13] At a pH of 5 or higher, the insoluble beryllium hydroxide, Be(OH)₂, precipitates, limiting the concentration of free beryllium ions in solution.[6][16]

Simultaneously, the solubility of the phosphate component is highly pH-dependent.[17] In the acidic conditions created by beryllium hydrolysis, the hydrogen phosphate ion (HPO₄²⁻) can be further protonated to form dihydrogen phosphate (H₂PO₄⁻) and phosphoric acid (H₃PO₄), species that are generally more soluble.[18][19]

This dual dependency creates a complex system where the factors that might increase phosphate solubility (low pH) are intrinsically linked to the hydrolysis of beryllium, which can ultimately lead to the precipitation of beryllium hydroxide.[6]

Chemical Equilibria in Aqueous Solution

The dissolution of BeHPO₄ in an aqueous medium can be visualized as a series of competing equilibria. The initial dissolution is followed immediately by the hydrolysis of the beryllium cation and the acid-base reactions of the phosphate anion. The low solubility of the anhydrous form suggests that the lattice energy of the crystal is significantly greater than the hydration energy of the constituent ions.[18]

Figure 1: Competing chemical equilibria of BeHPO₄ in water.

Solubility in Organic Solvents

Direct experimental data on the solubility of BeHPO₄ in organic solvents is scarce. However, its solubility profile can be predicted with reasonable confidence by applying fundamental chemical principles.

Theoretical Considerations: "Like Dissolves Like"

Beryllium hydrogen phosphate is an ionic salt composed of a Be²⁺ cation and an HPO₄²⁻ anion. The principle of "like dissolves like" dictates that ionic and highly polar solutes dissolve best in polar solvents, while nonpolar solutes dissolve in nonpolar solvents.[20] The large lattice energy of an ionic solid like BeHPO₄ requires a solvent capable of strong ion-dipole interactions to overcome it.[18]

This is in contrast to some other beryllium halides, such as beryllium chloride (BeCl₂), which exhibit significant covalent character due to the high polarizing power of the small Be²⁺ ion.[21] This covalent nature allows BeCl₂ to be soluble in some organic solvents.[21] BeHPO₄, with its polyatomic phosphate anion, is expected to be substantially more ionic and thus behave like a typical inorganic salt.

Table 2: Predicted Solubility of Beryllium Hydrogen Phosphate in Common Organic Solvents

| Solvent Class | Example Solvent(s) | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene | Insoluble | The nonpolar nature of these solvents cannot overcome the high lattice energy of the ionic salt. No effective solute-solvent interactions are possible. |

| Polar Aprotic | Acetone, Acetonitrile | Very Poorly Soluble to Insoluble | While these solvents have a dipole moment, they lack the hydrogen-bonding capability to effectively solvate both the small cation and the hydrogen-bonding anion. |

| Polar Protic | Methanol, Ethanol | Slightly Soluble | These solvents are the most likely to show any solubility. Their ability to form hydrogen bonds and their polarity can solvate the ions to a limited extent, but likely much less effectively than water. |

| Coordinating | Dimethyl Sulfoxide (DMSO) | Slightly Soluble | DMSO is a highly polar and coordinating solvent that may show some ability to dissolve BeHPO₄ by strongly coordinating to the Be²⁺ cation. |

Standardized Protocol for Experimental Solubility Determination

The following protocol outlines the isothermal equilibrium method, a reliable technique for determining the solubility of sparingly soluble salts.[22][23]

Mandatory Safety Precautions

WARNING: Beryllium compounds are extremely toxic and are classified as Group 1 carcinogens.[4][5] All procedures must be performed inside a certified chemical fume hood or a glove box. Full personal protective equipment (PPE) is mandatory, including a lab coat, chemical-resistant gloves (nitrile is insufficient; use appropriate gloves for the solvents involved), and sealed safety goggles. A certified respirator may be required based on institutional safety assessment. All waste must be disposed of as hazardous beryllium waste according to institutional and federal guidelines.[9][24]

Materials and Reagents

-

Beryllium Hydrogen Phosphate (BeHPO₄)

-

Solvent of interest (e.g., deionized water, ethanol)

-

20 mL borosilicate glass vials with PTFE-lined caps

-

Thermostatically controlled shaker or incubator capable of maintaining T ± 0.1 °C

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Calibrated pipettes and analytical balance

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Optical Emission Spectrometry (ICP-OES) for beryllium quantification.

Step-by-Step Experimental Procedure

-

Preparation: Add an excess amount of BeHPO₄ solid to a series of glass vials (e.g., 500 mg in 10 mL of solvent). This ensures that a saturated solution in equilibrium with the solid phase is achieved.

-

Equilibration: Seal the vials tightly and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 °C). Agitate the samples for a minimum of 72 hours to ensure equilibrium is reached. A longer time may be necessary and should be validated by taking measurements at sequential time points (e.g., 48, 72, 96 hours) until the measured concentration remains constant.

-

Phase Separation: After equilibration, remove the vials and allow the solid to settle for at least 2 hours inside the temperature-controlled environment. This prevents temperature-induced changes in solubility.

-

Sampling: Carefully draw a sample from the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean, tared vial. This step is critical to remove any suspended solid particles.

-

Sample Preparation for Analysis: Accurately weigh the collected filtrate. Prepare a dilution series for ICP analysis by accurately diluting the filtrate with an appropriate matrix (e.g., 2% nitric acid).

-

Quantification: Analyze the diluted samples for beryllium concentration using a calibrated ICP-MS or ICP-OES instrument.

-

Calculation: Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Measured Be concentration [g/L] × Dilution Factor × Volume of filtrate [mL]) / (10 × Mass of filtrate [g]) × Density of filtrate [g/mL] (Density can be approximated as the solvent density for dilute solutions).

Figure 2: Workflow for the experimental determination of solubility.

Conclusion and Future Directions

The solubility of beryllium hydrogen phosphate is a complex subject that defies simple classification. In aqueous systems, its behavior is dictated by the potent hydrolytic tendency of the Be²⁺ ion and the pH-sensitive nature of the phosphate anion, leading to poor solubility of the anhydrous form.[6][10][13] Reports of higher solubility for the trihydrate form warrant further investigation to characterize the structural and energetic differences that govern this behavior.[1][11]

In organic solvents, BeHPO₄ is predicted to have very limited to negligible solubility due to its strong ionic character.[20][21] Empirical validation of this predicted behavior using the rigorous, safety-first protocol outlined in this guide is a necessary step for any application requiring its use in non-aqueous media. Future research should focus on obtaining precise solubility product constants (Ksp) and thermodynamic data to enable more accurate modeling of its behavior in diverse chemical and biological systems.

References

- Wikipedia. (n.d.). Beryllium.

- Solubility of Things. (n.d.). Phosphate.

- ChemicalBook. (n.d.). BERYLLIUM PHOSPHATE 13598-15-7 wiki.

- ECHEMI. (n.d.). Buy beryllium,hydrogen phosphate from JHECHEM CO LTD.

- YouTube. (2025, December 22). When Do Phosphate Salts Become Insoluble?

- Weller, M., Overton, T., Rourke, J., & Armstrong, F. (n.d.). Chapter 11: The Group 2 Metals.

- KMKACO. (n.d.). Phosphate Solubility: A Crucial Aspect of Nutrient Availability.

- PubChem. (n.d.). Phosphoric acid, beryllium salt (1:1).

- ResearchGate. (2025, August 6). Aqueous solution chemistry of beryllium.

- NCBI. (n.d.). Table 4-2, Physical and Chemical Properties of Beryllium and Beryllium Compounds.

- Fountainhead Press. (n.d.). Determining Solubility of an Unknown Salt at Various Temperatures.

- National Institute of Standards and Technology. (n.d.). Solubility of Calcium Phosphates.

- Brainly.in. (2020, June 15). Why is BeCl2 solution in organic solvent?

- Quora. (2021, March 1). Why are beryllium salts acidic in pure water?

- Wikidata. (n.d.). beryllium hydrogen phosphate.

- ResearchGate. (n.d.). Thermodynamic description of Be(II) solubility and hydrolysis in acidic to hyperalkaline NaCl and KCl solutions.

- Scribd. (n.d.). Solubility Experiment.

- American Elements. (n.d.). Beryllium Phosphate.

- National Toxicology Program. (n.d.). beryllium.pdf.

- University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- DLA. (n.d.). Beryllium.

- Sigma-Aldrich. (2024, March 21). SAFETY DATA SHEET.

- NOAA. (n.d.). BERYLLIUM POWDER.

- ChemicalBook. (n.d.). 13598-15-7(BERYLLIUM PHOSPHATE) Product Description.

- INCHEM. (1990). Beryllium (HSG 44, 1990).

- WebElements. (n.d.). Beryllium hydrogen phosphate properties.

Sources

- 1. Phosphoric acid, beryllium salt (1:1) | BeHO4P | CID 26127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. beryllium hydrogen phosphate - Wikidata [wikidata.org]

- 3. webqc.org [webqc.org]

- 4. americanelements.com [americanelements.com]

- 5. Acrobat Accessibility Report [ntp.niehs.nih.gov]

- 6. Beryllium - Wikipedia [en.wikipedia.org]

- 7. Beryllium (HSG 44, 1990) [inchem.org]

- 8. dla.mil [dla.mil]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Page loading... [wap.guidechem.com]

- 11. echemi.com [echemi.com]

- 12. 13598-15-7 CAS MSDS (BERYLLIUM PHOSPHATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 13. researchgate.net [researchgate.net]

- 14. homes.nano.aau.dk [homes.nano.aau.dk]

- 15. quora.com [quora.com]

- 16. researchgate.net [researchgate.net]

- 17. kamkaco.com [kamkaco.com]

- 18. m.youtube.com [m.youtube.com]

- 19. karger.com [karger.com]

- 20. chem.ws [chem.ws]

- 21. brainly.in [brainly.in]

- 22. fountainheadpress.com [fountainheadpress.com]

- 23. scribd.com [scribd.com]

- 24. BERYLLIUM POWDER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

An In-depth Technical Guide to the Thermal Decomposition of Beryllium Hydrogen Phosphate Trihydrate

Abstract

This technical guide provides a comprehensive overview of the thermal decomposition of beryllium hydrogen phosphate trihydrate (BeHPO₄·3H₂O). While specific literature on the detailed thermal analysis of this compound is sparse, this document, grounded in the established principles of inorganic chemistry and thermal analysis, elucidates the expected decomposition pathway. We will explore the multi-stage process involving dehydration and condensation reactions, leading to the formation of beryllium pyrophosphate and potentially other condensed phosphates at elevated temperatures. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the thermal behavior of phosphate compounds. The methodologies presented herein, including thermogravimetric analysis (TGA), differential thermal analysis (DTA), and spectroscopic techniques, represent the industry-standard approach for characterizing such materials.

Introduction: The Significance of Beryllium Phosphates

Beryllium-containing compounds exhibit a unique combination of physical and chemical properties, including low density, high thermal conductivity, and exceptional stiffness.[1] Beryllium phosphates, in particular, are of interest in ceramics, electronic materials, and as catalysts. The hydrated form, beryllium hydrogen phosphate trihydrate (BeHPO₄·3H₂O), is a precursor material whose thermal stability and decomposition products are critical to control for the synthesis of anhydrous beryllium phosphates with desired properties. Understanding the thermal decomposition pathway is paramount for process optimization and for ensuring the phase purity of the final product. When heated, BeHPO₄·3H₂O is expected to undergo a series of transformations, beginning with the loss of its water of hydration, followed by the condensation of hydrogen phosphate groups to form pyrophosphates and, at higher temperatures, potentially polyphosphates or decomposition to beryllium oxide.[2]

The Theoretical Decomposition Pathway

The thermal decomposition of beryllium hydrogen phosphate trihydrate is anticipated to proceed through a sequence of dehydration and condensation steps. This pathway is analogous to that of other divalent metal hydrogen phosphates. The process can be conceptually divided into the following stages:

-

Stage 1: Dehydration. The initial stage involves the loss of the three molecules of water of hydration. This process is endothermic and is expected to occur at relatively low temperatures, typically below 300°C. The dehydration may occur in one or multiple steps, depending on the binding energies of the water molecules in the crystal lattice.

BeHPO₄·3H₂O(s) → BeHPO₄(s) + 3H₂O(g)

-

Stage 2: Condensation to Pyrophosphate. Following complete dehydration, the resulting anhydrous beryllium hydrogen phosphate (BeHPO₄) undergoes condensation. In this step, two molecules of BeHPO₄ combine, eliminating one molecule of water to form beryllium pyrophosphate (Be₂P₂O₇). This is a key transformation, as the phosphate anions polymerize. This process is also endothermic and occurs at a higher temperature than the initial dehydration.

2BeHPO₄(s) → Be₂P₂O₇(s) + H₂O(g)

-

Stage 3: High-Temperature Transformations. At significantly higher temperatures, further reactions may occur. Depending on the stoichiometry and conditions, the beryllium pyrophosphate could potentially transform into other condensed phosphates or, ultimately, decompose into beryllium oxide (BeO) and phosphorus pentoxide (P₂O₅). The final decomposition to beryllium oxide would likely require very high temperatures.

Be₂P₂O₇(s) → 2BeO(s) + P₂O₅(g)

The following diagram illustrates the proposed thermal decomposition pathway of beryllium hydrogen phosphate trihydrate.

Caption: Proposed thermal decomposition pathway of BeHPO₄·3H₂O.

Experimental Characterization: A Methodological Overview

A thorough investigation of the thermal decomposition of BeHPO₄·3H₂O necessitates a suite of analytical techniques to identify the transition temperatures, mass losses, and the chemical nature of the intermediates and final products.

Thermogravimetric and Differential Thermal Analysis (TG-DTA)

Thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are the cornerstone techniques for studying thermal decomposition.[3] TGA measures the change in mass of a sample as a function of temperature, while DTA detects endothermic and exothermic transitions.

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of BeHPO₄·3H₂O (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

Instrument Setup: The TGA-DTA instrument is purged with an inert gas (e.g., nitrogen or argon) to prevent oxidative side reactions.

-

Thermal Program: The sample is heated at a constant rate, typically 10°C/min, over a temperature range of ambient to 1000°C.

-

Data Analysis: The TGA curve will show distinct mass loss steps corresponding to the dehydration and condensation reactions. The DTA curve will display endothermic peaks corresponding to these events.

The following diagram outlines the experimental workflow for the thermal analysis of BeHPO₄·3H₂O.

Caption: Experimental workflow for thermal analysis.

X-ray Diffraction (XRD)

X-ray diffraction is essential for identifying the crystalline phases of the solid residues at different stages of the decomposition. By heating the sample to specific temperatures identified from the TGA-DTA data and then performing XRD analysis, the crystal structures of the intermediates (e.g., BeHPO₄, Be₂P₂O₇) and the final product (e.g., BeO) can be determined.

Experimental Protocol:

-

Sample Preparation: Samples of BeHPO₄·3H₂O are heated in a furnace to temperatures corresponding to the plateaus observed in the TGA curve.

-

XRD Analysis: The cooled samples are ground to a fine powder and analyzed using a powder X-ray diffractometer.

-

Data Analysis: The resulting diffraction patterns are compared with reference patterns from crystallographic databases to identify the crystalline phases present.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the chemical bonding within the material. Changes in the IR spectrum upon heating can confirm the loss of water molecules and the formation of P-O-P linkages in the pyrophosphate.

Experimental Protocol:

-

Sample Preparation: As with XRD, samples are prepared by heating BeHPO₄·3H₂O to various temperatures.

-

IR Analysis: The IR spectra of the samples are recorded, typically using the KBr pellet technique.

-

Data Analysis: The spectra are analyzed for the disappearance of O-H stretching and bending vibrations (indicative of water loss) and the appearance of new bands associated with the P-O-P asymmetric stretching in the pyrophosphate.

Anticipated Results and Data Interpretation

The following table summarizes the expected mass losses for each stage of the thermal decomposition of BeHPO₄·3H₂O, based on the theoretical stoichiometry.

| Decomposition Stage | Reaction | Theoretical Mass Loss (%) |

| Dehydration | BeHPO₄·3H₂O → BeHPO₄ + 3H₂O | 34.0% |

| Condensation | 2BeHPO₄ → Be₂P₂O₇ + H₂O | 5.6% (relative to BeHPO₄) |

| Total Mass Loss | BeHPO₄·3H₂O → ½Be₂P₂O₇ + 3.5H₂O | 39.6% |

Interpretation of Analytical Data:

-

TGA-DTA: The TGA curve should exhibit two main mass loss steps, corresponding to the dehydration and condensation reactions. The DTA curve will show corresponding endothermic peaks. The temperatures of these peaks provide information on the thermal stability of the compound and its intermediates.

-

XRD: The XRD patterns will confirm the phase transitions from the initial hydrated phosphate to the anhydrous form, then to the pyrophosphate, and finally to the oxide at higher temperatures.

-

IR Spectroscopy: The disappearance of broad absorption bands in the 3500-3000 cm⁻¹ and around 1650 cm⁻¹ regions will confirm the loss of water. The emergence of a strong band around 900-750 cm⁻¹, characteristic of the asymmetric P-O-P stretch, will indicate the formation of pyrophosphate.

Conclusion

References

-

PubChem. Beryllium hydrogen phosphate. National Center for Biotechnology Information. [Link]

-

EAG Laboratories. Thermogravimetry Differential Thermal Analysis (TG/DTA). [Link]

-

University of Cambridge. Differential thermal analysis (DTA) / Thermogravimetric analysis (TG). Department of Materials Science & Metallurgy. [Link]

-

Wikipedia. Beryllium. [Link]

-

American Elements. Beryllium Phosphate. [Link]

-

Hussain, F. Thermal Analysis. University of Delhi. [Link]

-

Brainly.in. Formation of formula of berilium hydrogen phosphate. [Link]

-

YouTube. How to Write the Formula for Beryllium phosphate. [Link]

- Gmelin's Handbook of Inorganic Chemistry, Beryllium, System Number 26, Verlag Chemie, GMBH, Weinheim/Bergstr., 1930. (Note: This is a representative older reference that would contain such information, though a direct link is not available.)

Sources

The Structural Elucidation of Beryllium Hydrogen Phosphates: A Case Study of Low-Dimensional Supramolecular Architectures

Abstract

This technical guide provides an in-depth exploration of the crystal structure of beryllium-containing phosphates, with a specific focus on compounds incorporating hydrogen phosphate (HPO₄²⁻) groups. Due to the scarcity of crystallographic data on simple beryllium hydrogen phosphate (BeHPO₄), this paper presents a comprehensive analysis of a well-characterized, low-dimensional beryllium hydrogen phosphate compound, [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O (BePO-CJ29), as a representative case study. We will delve into the synthesis, advanced structural characterization, and the pivotal role of hydrogen bonding in the formation of its unique supramolecular architecture. This guide is intended for researchers, materials scientists, and professionals in drug development seeking a deeper understanding of the intricate crystal chemistry of beryllium phosphates.

Introduction: The Unique Chemistry of Beryllium Phosphates

Beryllium, the lightest of the alkaline earth metals, exhibits unique chemical behaviors due to its small ionic radius and high charge density.[1] In the realm of phosphate chemistry, beryllium's propensity to form strong, covalent-like bonds with oxygen leads to the formation of stable and diverse structural motifs.[2] Beryllium phosphate compounds are of significant interest due to their structural similarities to aluminosilicate zeolites and their potential applications in catalysis and ion exchange.[3] The incorporation of hydrogen phosphate (HPO₄²⁻) groups, in addition to phosphate (PO₄³⁻) tetrahedra, introduces a higher level of structural complexity and the potential for designing materials with tailored properties through hydrogen bonding networks.

While various beryllium phosphate compositions are commercially available, detailed crystallographic studies on many of these compounds, including the simple beryllium hydrogen phosphate (BeHPO₄), are limited in publicly accessible literature.[4][5] This guide, therefore, shifts focus to a well-documented case study to provide concrete, data-driven insights into the structural principles governing this class of materials.

Synthesis and Crystallization of a Low-Dimensional Beryllium Hydrogen Phosphate

The synthesis of single crystals of sufficient quality is a prerequisite for accurate crystal structure determination. For the case study compound, [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O (BePO-CJ29), a mild hydrothermal/solvothermal method was employed.[6] This technique is particularly effective for crystallizing complex inorganic-organic hybrid materials.

Hydrothermal Synthesis Protocol

The synthesis of BePO-CJ29 involves the reaction of beryllium hydroxide (Be(OH)₂), phosphoric acid (H₃PO₄), and an organic template, 2-methylpiperazine, under controlled temperature and pressure.[6][7] The organic template plays a crucial role in directing the formation of the specific crystal structure by acting as a space-filling and charge-compensating agent.

Experimental Workflow: Hydrothermal Synthesis

Caption: Workflow for single-crystal X-ray diffraction analysis.

Crystallographic Data

The crystallographic data for BePO-CJ29 provides a quantitative description of its crystal structure. [6]

| Parameter | Value |

|---|---|

| Chemical Formula | [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O |

| Crystal System | Triclinic |

| Space Group | P-1 (No. 2) |

| a (Å) | 8.1000(9) |

| b (Å) | 8.4841(14) |

| c (Å) | 19.665(2) |

| α (°) | 89.683(10) |

| β (°) | 78.182(8) |

| γ (°) | 87.932(9) |

| Volume (ų) | 1321.9(3) |

| Z | 2 |

Structural Description

The crystal structure of BePO-CJ29 is characterized by a unique one-dimensional double-chain of alternating BeO₄ and HPO₄ tetrahedra. [6][7]These chains are linked by strong hydrogen bonds, forming a pseudo two-dimensional layered structure. [6]

-

Coordination Environment: Both beryllium and phosphorus atoms are tetrahedrally coordinated to oxygen atoms.

-

Connectivity: The BeO₄ and HPO₄ tetrahedra share corners to form the primary one-dimensional chains.

-

Hydrogen Bonding: The hydrogen atoms of the HPO₄ groups form strong hydrogen bonds with the oxygen atoms of adjacent phosphate groups. This hydrogen bonding is critical in linking the one-dimensional chains into a more complex architecture.

-

Role of the Organic Template: The diprotonated 2-methylpiperazinium cations are located within the channels and between the pseudo-layers of the inorganic framework, providing charge balance and contributing to the overall stability of the structure through electrostatic interactions and further hydrogen bonding. [6] Structural Representation of BePO-CJ29

Caption: Schematic of the BePO-CJ29 crystal structure.

Conclusion and Future Outlook

The detailed structural analysis of [C₅H₁₄N₂]₂[Be₃(HPO₄)₅]·H₂O demonstrates the intricate interplay between covalent bonding within the beryllophosphate chains and the crucial role of hydrogen bonding and organic templates in assembling these chains into a stable, low-dimensional architecture. While the crystal structure of the simple BeHPO₄ remains to be elucidated, the principles derived from this case study provide a solid foundation for understanding the crystal chemistry of more complex beryllium hydrogen phosphates.

Future research in this area should focus on the targeted synthesis of novel beryllium phosphate frameworks with varying dimensionalities and porosities. The insights gained from detailed crystallographic studies will be instrumental in designing new materials with potential applications in areas such as selective catalysis, gas separation, and as hosts for active pharmaceutical ingredients. The continued development of advanced characterization techniques will undoubtedly lead to a deeper understanding of these fascinating materials.

References

-

Syntheses and Structures of Two Low-Dimensional Beryllium Phosphate Compounds: [C5H14N2]2[Be3(HPO4)5]. ACS Publications. Available at: [Link]

-

Synthesis and crystal structure of a novel beryllium phosphate open-framework structure. Journal of Materials Chemistry (RSC Publishing). Available at: [Link]

-

Syntheses and structures of two low-dimensional beryllium phosphate compounds: [C5H14N2]2[Be3(HPO4)5].H2O and [C6H18N2]0.5[Be2(PO4)(HPO4)OH].0.5H2O. PubMed. Available at: [Link]

-

Beryllium. Wikipedia. Available at: [Link]

-

Beryllium Phosphate. American Elements. Available at: [Link]

-

BERYLLIUM HYDROGEN PHOSPHATE. Gsrs. Available at: [Link]

-

Phosphoric acid, beryllium salt (1:1). PubChem. Available at: [Link]

Sources

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. Beryllium - Wikipedia [en.wikipedia.org]

- 3. Synthesis and crystal structure of a novel beryllium phosphate open-framework structure - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. americanelements.com [americanelements.com]

- 5. Phosphoric acid, beryllium salt (1:1) | BeHO4P | CID 26127 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Syntheses and structures of two low-dimensional beryllium phosphate compounds: [C5H14N2]2[Be3(HPO4)5].H2O and [C6H18N2]0.5[Be2(PO4)(HPO4)OH].0.5H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

A Guide to Beryllophosphate Compounds: From Serendipitous Discovery to Engineered Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Beryllium phosphate compounds represent a fascinating class of materials at the intersection of inorganic chemistry and materials science. Initially explored as simple inorganic salts, their true potential has been realized in recent decades with the development of complex, open-framework structures analogous to zeolites. This guide provides a comprehensive overview of the discovery, history, synthesis, and structural chemistry of beryllophosphate compounds. We will trace the path from the foundational discoveries of the constituent elements to the sophisticated hydrothermal synthesis techniques used today to create novel materials. This document is intended for researchers, scientists, and drug development professionals who require a deep technical understanding of these compounds, including their properties, applications, and critical safety considerations.

The Foundational Elements: A Tale of Two Discoveries

The story of beryllium phosphate begins not with the compound itself, but with the independent discovery of its constituent elements, each remarkable in its own right.

Beryllium: The Sweet Earth Metal

The existence of a new element within the vibrant green of emeralds and the pale blue of beryl was first confirmed by the French chemist Louis-Nicolas Vauquelin in 1798.[1][2][3] He identified a new "earth" (oxide) and, noting the sweet taste of its soluble salts, initially named the element "glucinium" from the Greek glykys for 'sweet'.[2][4] The name beryllium, derived from the mineral beryl, was later proposed and eventually adopted by the IUPAC.[4] The isolation of the metallic element was achieved independently in 1828 by Friedrich Wöhler and Antoine Bussy, who reduced beryllium chloride with potassium.[2][5] For over a century, beryllium remained largely a laboratory curiosity until its unique properties—extreme lightness, high rigidity, and excellent thermal conductivity—were harnessed for specialized applications in the 20th century.[1][2][4][6]

Phosphorus: The Bearer of Light

Phosphorus was discovered in a much more dramatic fashion. In 1669, the alchemist Hennig Brand, in his quest for the philosopher's stone, isolated a startling new substance from boiled-down urine.[5] This material, a white, waxy solid, glowed eerily in the dark. Brand named it "phosphorus mirabilis," or "miraculous bearer of light."[5] This highly reactive non-metal, with its multiple allotropes, quickly became a cornerstone of chemistry, leading to the vast family of phosphate compounds that are essential to both industry and life itself.

Early History and Synthesis of Beryllium Phosphate

While the elements were known from the 18th and 17th centuries, the specific study of beryllium phosphate as a distinct compound is more recent. Early mentions are often found within broader toxicological and industrial hygiene studies of beryllium compounds in the mid-20th century, rather than in dedicated materials science literature.

Intravenous injection studies in rabbits during the 1950s used various beryllium compounds, including beryllium phosphate, to investigate the metal's carcinogenicity, specifically its tendency to cause osteosarcomas.[1][7] This indicates that simple beryllium phosphate salts were being synthesized and were available for research purposes during this period. These early forms were likely simple crystalline solids, such as Be₃(PO₄)₂ or beryllium hydrogen phosphate (BeHPO₄), produced through straightforward aqueous precipitation or solid-state reactions.[8]

The modern era of beryllium phosphate chemistry began in earnest with the explosion of interest in microporous materials following the discovery of aluminophosphate (AlPO) molecular sieves in 1982.[9] This breakthrough spurred researchers to explore other metal phosphate combinations, seeking to create novel open-framework structures. Beryllophosphates emerged as a particularly promising family, with the first zeolite-like material, the mineral pahasapaite, being a beryllophosphate analogue of zeolite rho.[10] This discovery opened the door to the targeted synthesis of beryllophosphates with tailored structures and properties.

Structural Chemistry: From Simple Salts to Complex Frameworks

The structural diversity of beryllium phosphate compounds is governed by the tetrahedral coordination of both beryllium (BeO₄) and phosphorus (PO₄). The strict alternation of these tetrahedra through shared oxygen vertices forms the basis of all beryllophosphate structures.

Fundamental Building Blocks

The core of beryllophosphate chemistry is the linkage of BeO₄ and PO₄ tetrahedra. This fundamental relationship can be visualized as a network of alternating positive and negative charges, creating stable, three-dimensional structures.

Open-Framework Beryllophosphates

The most significant modern development is the synthesis of open-framework beryllophosphates. These materials possess channels and cavities of molecular dimensions, making them analogues of aluminosilicate zeolites.[10] The synthesis of these structures is often achieved hydrothermally using organic molecules as "structure-directing agents" or templates. These templates occupy the voids during crystal growth, guiding the formation of specific channel and cage geometries.[10][11] Upon removal of the template, typically by calcination, a porous crystalline structure remains.

Examples of these novel structures include:

-

BePO/HDab: A structure with one-dimensional 8-ring channels occupied by an organic cation.[10]

-

BePO-CJ29: A one-dimensional double-chain structure with 12-ring apertures.[9]

-

Zeolite Analogues: Beryllophosphate versions of known zeolite frameworks like gismondine and zeolite X have been synthesized.[10]

Key Synthetic Methodologies

The synthesis of beryllium phosphate compounds has evolved from simple precipitation to highly controlled crystallization processes. The choice of method is dictated by the desired outcome, whether it be a simple salt or a complex microporous framework.

Hydrothermal Synthesis of Open-Framework Structures